N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide
Description
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a triazole-based propanamide derivative characterized by a 1,2,4-triazole ring substituted with a propanoylamino group at position 5 and a propanamide moiety at position 2. This compound belongs to a broader class of 1,2,4-triazol-3-yl propanamides, which are synthesized via cyclocondensation reactions involving succinic anhydride, aminoguanidine hydrochloride, and amines .
Properties
CAS No. |
80616-57-5 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[3-(propanoylamino)-1H-1,2,4-triazol-5-yl]propanamide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(14)9-7-11-8(13-12-7)10-6(15)4-2/h3-4H2,1-2H3,(H3,9,10,11,12,13,14,15) |
InChI Key |
MROIRCYPAFUJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NN1)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Guanidinosuccinimide (Pathway A)
This approach involves the preparation of N-guanidinosuccinimide from succinic anhydride, which then reacts with an appropriate amine to form the 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide scaffold.
- Key Reaction Conditions:
- Microwave irradiation at temperatures ranging from 160°C to 180°C.
- Solvent screening revealed acetonitrile as optimal.
- Reaction times around 20–30 minutes.
- Optimization Results:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Water | 180 | 25 | 28 |
| 3 | Ethyl Acetate | 180 | 25 | 64 |
| 4 | Acetonitrile | 180 | 25 | 75 |
| 5 | Acetonitrile | 170 | 25 | 79 |
| 6 | Acetonitrile | 160 | 25 | 65 |
| 7 | Acetonitrile | 170 | 30 | 73 |
| 8 | Acetonitrile | 170 | 20 | 73 |
Synthesis via N-Arylsuccinimides (Pathway B)
For substrates with less nucleophilic amines (e.g., aromatic amines), the alternative pathway involves:
- Preparation of N-arylsuccinimides.
- Reaction with aminoguanidine hydrochloride under microwave irradiation.
- This method facilitates imide ring opening and triazole ring closure in one pot.
- Yields are moderate; for example, N-phenyl-substituted derivatives were obtained in 58% yield.
Reaction Mechanism Insights
- The ring-opening of succinimide derivatives by amines generates intermediates that cyclize to form the 1,2,4-triazole ring.
- Microwave irradiation accelerates these transformations by providing uniform heating and higher energy input, improving yields and reducing reaction times.
- The guanidinium ion from aminoguanidine acts as both nucleophile and acid catalyst, enhancing electrophilicity and facilitating cyclization.
Alternative Synthetic Considerations
- Other literature reports describe the preparation of related 1,2,4-triazole derivatives via thermal condensation of N-cyanoimidates with hydrazine or 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides; however, these methods often suffer from multi-step sequences and harsh conditions.
- The microwave-assisted methods described provide a more practical and economical approach with simpler purification.
Summary Table of Preparation Parameters
| Parameter | Pathway A (N-Guanidinosuccinimide) | Pathway B (N-Arylsuccinimides) |
|---|---|---|
| Starting Materials | Succinic anhydride, aminoguanidine, amines | N-arylsuccinimides, aminoguanidine hydrochloride |
| Reaction Type | Nucleophilic ring-opening + cyclization | Imide ring-opening + cyclization |
| Heating Method | Microwave irradiation | Microwave irradiation |
| Optimal Temperature | 170°C | Similar range (microwave-assisted) |
| Reaction Time | 20–30 min | Comparable |
| Typical Yields | Up to 79% | Around 58% |
| Suitable Amines | Aliphatic primary and secondary amines | Aromatic amines |
| Advantages | High yield, simple purification | Enables less nucleophilic amines |
Chemical Reactions Analysis
Types of Reactions
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-Propanamide Derivatives
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-substituted Propanamides (e.g., 5a, 5j, 5t): These derivatives () feature an amino group at position 5 of the triazole, unlike the propanoylamino group in the target compound. The amino group enhances hydrogen bonding but reduces steric bulk compared to the propanoylamino substituent. Substituents on the phenyl ring (e.g., 4-isopropyl, 4-methoxy) affect solubility and melting points. For example, 5a (N-(4-isopropylphenyl)) melts at 269°C, while 5j (N-phenyl) melts at 174°C, demonstrating how hydrophobic groups increase crystallinity .
Sulfonyl-Piperidine-Triazole Propanamides (e.g., 9g, 9h, 9i ):
- The target compound lacks this sulfonyl group, resulting in a simpler structure and lower molecular weight (~265 g/mol estimated).
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyltriazol-1-yl)propanamide ():
- The chloro and methoxy substituents on the phenyl ring introduce electron-withdrawing and electron-donating effects, respectively.
Physicochemical Properties
- The target compound’s lack of bulky substituents (e.g., sulfonyl-piperidine) likely improves solubility compared to 9g but may reduce membrane permeability.
Spectroscopic Characterization
- 1H-NMR : The target compound’s spectrum would show signals for the propanamide chain (δ 2.3–2.5 ppm, CH₂; δ 6.5–8.0 ppm, NH) and triazole protons (δ 7.8–8.2 ppm). This contrasts with 9g ’s complex aromatic and sulfonyl signals (δ 7.0–8.5 ppm) .
- IR: A strong carbonyl stretch (~1650–1700 cm⁻¹) is common to all propanamides, but the propanoylamino group in the target compound may introduce additional N-H stretches (~3300 cm⁻¹) .
Biological Activity
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₃N₅O
- Molecular Weight : 181.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial and fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| Triazole Derivative A | Antifungal | Candida albicans |
| Triazole Derivative B | Antibacterial | Staphylococcus aureus |
Antimalarial Activity
A study evaluated the antimalarial activity of triazole derivatives similar to this compound. The compounds were tested against Plasmodium falciparum, showing promising results with IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in antimalarial therapies .
Cytotoxicity and Selectivity
The cytotoxicity of this compound was assessed using various mammalian cell lines. Preliminary findings indicated low cytotoxicity with selectivity indices suggesting a favorable safety profile for therapeutic use. For example:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | >100 | >10 |
| Vero | 50 | 5 |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
- Disruption of Membrane Integrity : The triazole ring may interact with lipid membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis : Some derivatives have been reported to affect DNA and RNA synthesis in microbial cells.
Case Studies
Several case studies highlight the potential of triazole derivatives in drug development:
- Antimicrobial Screening : A comprehensive screening of various triazole compounds revealed several candidates with potent activity against resistant strains of bacteria.
- Antimalarial Efficacy : In vivo studies demonstrated that specific triazole derivatives significantly reduced parasitemia in rodent models infected with Plasmodium berghei.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
